REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[C:27]1[CH:37]=[CH:36][C:30]([C:31]([O:33][CH2:34][CH3:35])=[O:32])=[CH:29][C:28]=1[O:38][CH3:39].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][O:15][C:27]2[CH:37]=[CH:36][C:30]([C:31]([O:33][CH2:34][CH3:35])=[O:32])=[CH:29][C:28]=2[O:38][CH3:39])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
19.6 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C(=O)OCC)C=C1)OC
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
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CUSTOM
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Details
|
After stirring at 95° C. for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to ambient temperature
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Type
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CUSTOM
|
Details
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partitioned between water and ethyl acetate/ether
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Type
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WASH
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Details
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The organic layer was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was crystallised from petroleum ether
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Type
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WAIT
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Details
|
the suspension was stored overnight at 5° C
|
Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=C(C=C(C(=O)OCC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |